7-Hydroxy Bexarotene-d6 is a deuterated derivative of 7-Hydroxy Bexarotene, which itself is a metabolite of Bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma. This compound selectively activates retinoid X receptors, which play a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis. The deuterated form enhances stability and allows for more precise analytical measurements, making it valuable in both research and clinical settings.
7-Hydroxy Bexarotene-d6 is classified under synthetic retinoids and is a part of a broader category of compounds known as retinoids. These compounds are characterized by their ability to modulate gene expression through interaction with nuclear receptors. The specific classification of 7-Hydroxy Bexarotene-d6 highlights its role as a metabolite of Bexarotene, which is utilized in cancer therapy due to its antineoplastic properties .
The synthesis of 7-Hydroxy Bexarotene-d6 involves several key steps starting from the parent compound, Bexarotene. The process typically includes:
The molecular structure of 7-Hydroxy Bexarotene-d6 features a complex arrangement typical of retinoids, including multiple rings and functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
The presence of deuterium atoms enhances the stability of the compound compared to its non-deuterated counterparts, allowing for more precise tracking in metabolic studies.
7-Hydroxy Bexarotene-d6 undergoes various chemical reactions that are critical for its functionality and applications:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
The mechanism of action for 7-Hydroxy Bexarotene-d6 involves its selective binding to retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). Upon activation, these receptors form heterodimers with other nuclear receptors such as retinoic acid receptors and peroxisome proliferator-activated receptors. This heterodimerization leads to the regulation of gene expression involved in critical cellular processes such as differentiation and apoptosis.
The precise binding affinity and activation potential of 7-Hydroxy Bexarotene-d6 make it an important compound for therapeutic applications targeting cancer and other diseases influenced by retinoid signaling pathways .
Relevant data regarding these properties are essential for understanding how the compound behaves under different experimental conditions and its potential interactions with biological systems.
7-Hydroxy Bexarotene-d6 has several significant applications in scientific research:
7-Hydroxy Bexarotene-d6 is a deuterium-labeled analog of the oxidative metabolite 7-Hydroxy Bexarotene (chemical formula: C₂₄H₂₈O₃; molecular weight: 364.4773 g/mol) [1] [5]. The "d6" designation indicates replacement of six hydrogen atoms with deuterium (²H or D) at specific molecular sites. While the exact positions of deuteration are not explicitly detailed in the available literature, stable isotope labeling typically targets metabolically inert positions (e.g., methyl groups or aromatic rings) to maintain biochemical stability while enabling traceability [4]. This yields a molecular formula of C₂₄H₂₂D₆O₃ and a theoretical molecular weight of 370.5189 g/mol.
The parent metabolite (7-Hydroxy Bexarotene) exhibits racemic stereochemistry due to a non-defined stereocenter at the 7-hydroxy position. This is confirmed by its optical activity notation as "(+/-)" and classification as "RACEMIC" [1]. The deuterated analog inherits this stereochemical property, as isotopic substitution does not alter chiral configuration. The tetrahydronaphthalene core and benzoic acid moiety remain structurally identical to the non-deuterated metabolite, preserving its retinoid X receptor (RXR) binding affinity—albeit with reduced potency compared to Bexarotene itself [3] [8].
Isotopic Labeling Rationale:
Bexarotene (C₂₄H₂₈O₂; MW: 348.486 g/mol) undergoes extensive hepatic metabolism primarily via CYP3A4-mediated oxidation, generating four key metabolites: 6-hydroxy-, 7-hydroxy-, 6-oxo-, and 7-oxo-bexarotene [3] [8]. The table below summarizes critical distinctions:
Table 1: Structural and Functional Comparison of Bexarotene and Key Metabolites
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Retinoid Receptor Activity |
---|---|---|---|---|
Bexarotene (Parent) | C₂₄H₂₈O₂ | 348.486 g/mol | Tetrasubstituted tetrahydronaphthalene with vinylbenzoic acid | High-affinity RXR agonist |
7-Hydroxy Bexarotene | C₂₄H₂₈O₃ | 364.4773 g/mol | Hydroxyl group at C7 position | Reduced RXR transactivation vs. parent |
7-Hydroxy Bexarotene-d6 | C₂₄H₂₂D₆O₃ | ~370.52 g/mol | Deuterium at six non-labile H sites | Equivalent to non-deuterated metabolite |
6-Hydroxy Bexarotene | C₂₄H₂₈O₃ | 364.4773 g/mol | Hydroxyl group at C6 position | Minimal receptor activity |
6-Oxo Bexarotene | C₂₄H₂₆O₃ | 362.46 g/mol | Ketone at C6 position | Negligible receptor activity |
Key Observations:
Mass Spectrometry Profiling:
Table 2: Mass Spectral Signatures of 7-Hydroxy Bexarotene and Deuterated Analog
Analysis Mode | 7-Hydroxy Bexarotene | 7-Hydroxy Bexarotene-d6 | Interpretation |
---|---|---|---|
ESI+-MS (Precursor) | m/z 365.2 [M+H]⁺ | m/z 371.5 [M+H]⁺ | +6 Da shift confirms six deuterium atoms |
MS/MS (Product) | m/z 347.2 [M+H-H₂O]⁺ | m/z 353.5 [M+H-D₂O]⁺ | Deuterium involvement in dehydration |
HRMS | 364.4773 [M]⁺ | 370.5189 [M]⁺ | Matches theoretical molecular weight |
Nuclear Magnetic Resonance (NMR):While experimental NMR data for 7-Hydroxy Bexarotene-d6 is limited in the provided sources, predictable shifts can be inferred:
Analytical Utility:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: